molecular formula C11H14ClN3 B12096066 1-(4-Pyrazol-1-ylphenyl)ethanamine;hydrochloride

1-(4-Pyrazol-1-ylphenyl)ethanamine;hydrochloride

Cat. No.: B12096066
M. Wt: 223.70 g/mol
InChI Key: FAZKATRJCXHXMN-UHFFFAOYSA-N
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Description

1-(4-Pyrazol-1-ylphenyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. It is characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Pyrazol-1-ylphenyl)ethanamine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a phenylboronic acid and a halogenated pyrazole derivative.

    Formation of Ethanamine Moiety: The ethanamine group is introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Pyrazol-1-ylphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(4-Pyrazol-1-ylphenyl)ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Pyrazol-1-ylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. The ethanamine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine;hydrochloride
  • N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine;hydrochloride
  • 1-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine;hydrochloride

Uniqueness

1-(4-Pyrazol-1-ylphenyl)ethanamine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the ethanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

1-(4-pyrazol-1-ylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C11H13N3.ClH/c1-9(12)10-3-5-11(6-4-10)14-8-2-7-13-14;/h2-9H,12H2,1H3;1H

InChI Key

FAZKATRJCXHXMN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CC=N2)N.Cl

Origin of Product

United States

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